Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Overview
Description
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a versatile organic compound with the molecular formula C11H16O4. It is a cyclic diester of cyclopropane-1,1-dicarboxylic acid and appears as a clear, colorless liquid at room temperature. This compound is notable for its applications in various fields, including chemistry and biology.
Biochemical Analysis
Biochemical Properties
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate plays a significant role in biochemical reactions due to its ability to undergo nucleophilic attack at the methine position. This compound interacts with various enzymes and proteins, facilitating ring-opening reactions. For instance, it has been shown to interact with nucleophiles, leading to the formation of different products depending on the reaction conditions . The nature of these interactions is primarily based on the compound’s ability to act as an electrophile, making it a valuable reagent in synthetic organic chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and low temperatures . Prolonged exposure to environmental factors such as light and oxygen can lead to its degradation, affecting its efficacy in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 1,4-dichloro-2-butene. The process begins with the preparation of diethyl sodio malonate, which is then reacted with 1,4-dichloro-2-butene in anhydrous ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Hydrophosphination: This reaction involves the addition of phosphines to the vinyl group under photolytic conditions, resulting in the formation of tertiary phosphines.
Ring-Opening Reactions: The compound can undergo ring-opening reactions with nucleophilic reagents, leading to the formation of functionalized organic compounds.
Common Reagents and Conditions:
Hydrophosphination: Primary or secondary phosphines are used under UV light without the need for a free radical initiator.
Ring-Opening Reactions: Nucleophilic reagents such as amines or alcohols are commonly used under mild conditions.
Major Products:
Hydrophosphination: The major products are tertiary phosphines, which can be further derivatized to form stable phosphine chalcogenides.
Ring-Opening Reactions: The products are various functionalized organic compounds depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of anti-epileptic drugs such as Vigabatri.
Polymer Chemistry: The compound is utilized in the preparation of low-shrinkage polymers for dental adhesives and filling composites.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate involves nucleophilic attack at the methine position, leading to ring-opening via free radicals at the terminal methylene. This reactivity is crucial for its role in various chemical transformations.
Comparison with Similar Compounds
- Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate
- Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride
- (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
Uniqueness: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is unique due to its specific reactivity and applications in medicinal chemistry and polymer science. Its ability to undergo hydrophosphination and ring-opening reactions makes it a valuable compound for various synthetic applications .
Properties
IUPAC Name |
diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-4-8-7-11(8,9(12)14-5-2)10(13)15-6-3/h4,8H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQTXZICFVMERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998169 | |
Record name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7686-78-4 | |
Record name | 1,1-Diethyl 2-ethenyl-1,1-cyclopropanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7686-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007686784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.